
1-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an imidazole ring, a pyridazine ring, and a furan ring. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings . The compound also contains an amide group and a thioether group.
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound suggests that it may have interesting electronic properties. The electron-donating properties of the nitrogen and oxygen atoms in the rings can have a significant effect on the overall electronic structure of the molecule .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Research on structurally similar compounds, including those with furan components and imidazole carboxamides, has demonstrated significant potential in the development of antiprotozoal agents. For instance, compounds synthesized from 2-acetylfuran have shown strong DNA affinities and in vitro and in vivo activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting a promising avenue for therapeutic applications in combating protozoal diseases (Ismail et al., 2004).
Synthesis of Heterocycles
The compound's structure is indicative of its utility in the synthesis of heterocyclic compounds, a core aspect of medicinal chemistry. Research has shown the successful synthesis of novel heterocycles, which are critical for the development of new therapeutic agents with potential applications in treating various diseases. This includes the creation of pyridazinones and phthalazinones starting from furan derivatives, showcasing the compound's role in generating bioactive molecules with potential for further pharmaceutical development (Koza et al., 2013).
Antimicrobial and Anticancer Activities
The structural motifs present in the compound, specifically the furan and imidazole rings, are commonly seen in molecules with significant biological activities. Synthesis efforts have led to the creation of molecules that exhibit promising antimicrobial and anticancer activities. For example, derivatives with furan and imidazole units have been synthesized and shown efficacy against various bacterial and fungal pathogens, as well as tumor cell lines, indicating the potential for developing new antimicrobial and anticancer agents (Kumar et al., 2013).
Amplifiers of Antitumor Agents
Research into compounds featuring furan and imidazole frameworks has also included their use as amplifiers of existing antitumor agents, demonstrating the compound's potential in enhancing the efficacy of current cancer treatments. This application underscores the importance of chemical modifiers in the development of more effective therapeutic strategies (Brown & Cowden, 1982).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing an imidazole moiety have a broad range of biological properties and can interact with various targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions would be dependent on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
1-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-17-16(24)12-8-22(10-19-12)13-4-5-15(21-20-13)26-9-14(23)18-7-11-3-2-6-25-11/h2-6,8,10H,7,9H2,1H3,(H,17,24)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUGWOKLJFJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2794822.png)
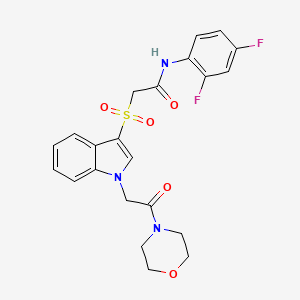

![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
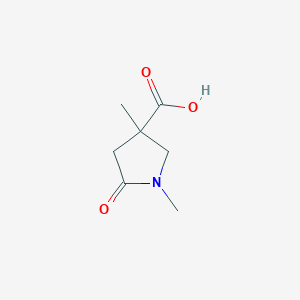
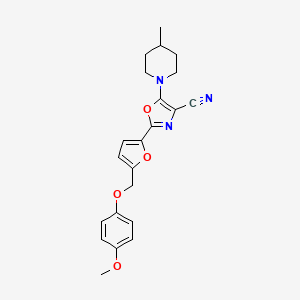
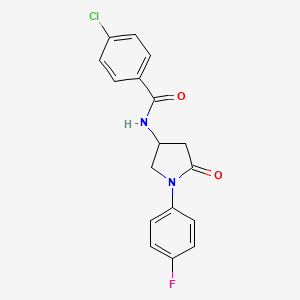
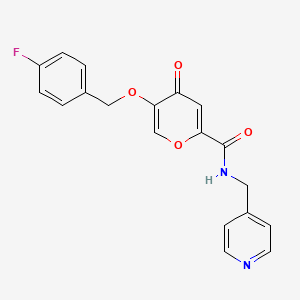

![1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2794838.png)
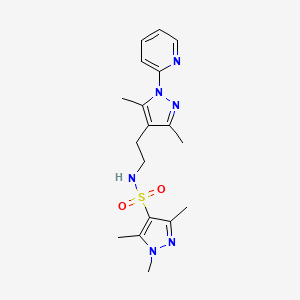

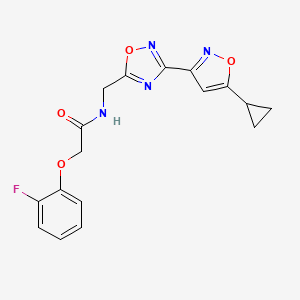
![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)